molecular formula C16H23N7O2 B15114010 2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B15114010
M. Wt: 345.40 g/mol
InChI Key: QWVGBNJBOVJTPL-UHFFFAOYSA-N
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Description

2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 4,6-dimethoxypyrimidine and piperazine. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its dual pyrimidine rings and piperazine moiety make it a versatile scaffold for drug development .

Properties

Molecular Formula

C16H23N7O2

Molecular Weight

345.40 g/mol

IUPAC Name

2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C16H23N7O2/c1-21(2)12-5-6-17-15(18-12)22-7-9-23(10-8-22)16-19-13(24-3)11-14(20-16)25-4/h5-6,11H,7-10H2,1-4H3

InChI Key

QWVGBNJBOVJTPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC

Origin of Product

United States

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